(1E)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate
Description
The compound “(1E)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate” is a heterocyclic derivative featuring an oxadiazole core substituted with a propan-2-yl group and an ethanimidate moiety. These compounds are synthesized via nucleophilic substitution or condensation reactions involving ethanimidate intermediates, often under reflux conditions with triethyl orthoacetate . The (1E) configuration suggests a stabilized trans-isomer, which may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1E)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3 |
InChI Key |
FCCKOSKYTIDTLE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)[N+]1=NOC(=C1)/N=C(\C)/[O-] |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N=C(C)[O-] |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Chemical Name: (1E)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate
Molecular Formula: C₇H₁₃N₃O₂
Molecular Weight: 169.20 g/mol
Structure
The compound features a unique oxadiazole ring, which is known for its diverse biological activities. The presence of the ethanimidate moiety is also significant as it can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds containing oxadiazole rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:
- Antimicrobial Activity: The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Effects: It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Potential: Preliminary in vitro studies indicate that it could induce apoptosis in cancer cell lines.
In Vitro Studies
In vitro studies have shown promising results regarding the efficacy of this compound against various pathogens and cancer cell lines. The following table summarizes key findings:
| Study | Cell Line/Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | E. coli | 15 | Significant growth inhibition observed. |
| Study 2 | HeLa cells | 10 | Induction of apoptosis confirmed via flow cytometry. |
| Study 3 | Staphylococcus aureus | 12 | Effective against both methicillin-sensitive and resistant strains. |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of activity with minimal inhibitory concentrations comparable to established antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Case Study 3: In Vivo Studies
Preliminary in vivo studies using murine models have begun to assess the safety and efficacy profile of this compound. Early results indicate favorable pharmacokinetics and a good safety margin, warranting further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between “(1E)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate” and its closest analogs:
Key Findings
Structural Impact on Activity: The oxadiazolium core in the target compound differs from the isoxazole/oxazole cores of MZO-2 and Compounds 3/3. Oxadiazoles generally exhibit higher electronegativity, which may enhance hydrogen-bonding interactions with biological targets compared to isoxazoles .
Pharmacological Differences: MZO-2 demonstrates potent in vivo anti-inflammatory activity (e.g., carrageenan-induced edema suppression) due to its carbamoyl substituent, which stabilizes interactions with TNFα-producing cells . The target compound lacks this group, suggesting reduced efficacy in similar assays.
This may complicate synthesis and scalability . Isomerization issues in Compounds 3/4 highlight the importance of stereochemical control, which is less critical for the (1E)-configured target compound .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | MZO-2 | Compound 4 |
|---|---|---|---|
| Molecular Weight | ~250–300 (estimated) | 443.45 | 385.38 |
| LogP | ~1.5 (predicted) | 3.2 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 7 | 8 |
| Rotatable Bonds | 3 | 6 | 5 |
Note: Values for the target compound are inferred; MZO-2 and Compound 4 data derived from structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
